molecular formula C11H13Br2NO2 B13491277 benzyl N-(2,3-dibromopropyl)carbamate

benzyl N-(2,3-dibromopropyl)carbamate

Cat. No.: B13491277
M. Wt: 351.03 g/mol
InChI Key: NAEKDGWSHIGNNV-UHFFFAOYSA-N
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Description

Benzyl N-(2,3-dibromopropyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2,3-dibromopropyl)carbamate typically involves the reaction of benzyl carbamate with 2,3-dibromopropanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate ester. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form benzyl carbamate and 2,3-dibromopropanol.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Dehalogenated carbamates or alcohols.

Scientific Research Applications

Benzyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2,3-dibromopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a hydroxyl group instead of bromine atoms.

    Benzyl carbamate: Lacks the dibromopropyl group, making it less reactive.

    N-(2,3-dibromopropyl)carbamate: Similar but without the benzyl group.

Uniqueness

Benzyl N-(2,3-dibromopropyl)carbamate is unique due to the presence of both benzyl and dibromopropyl groups, which confer distinct reactivity and potential applications. The dibromopropyl group allows for versatile chemical modifications, while the benzyl group provides stability and compatibility with various reaction conditions.

Properties

Molecular Formula

C11H13Br2NO2

Molecular Weight

351.03 g/mol

IUPAC Name

benzyl N-(2,3-dibromopropyl)carbamate

InChI

InChI=1S/C11H13Br2NO2/c12-6-10(13)7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)

InChI Key

NAEKDGWSHIGNNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CBr)Br

Origin of Product

United States

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